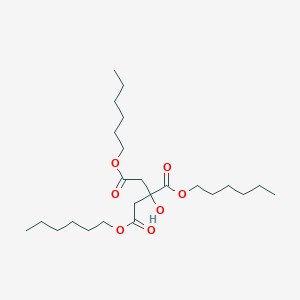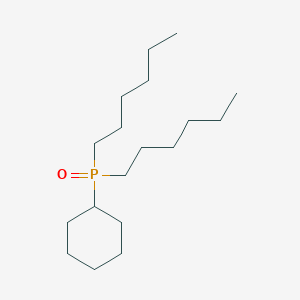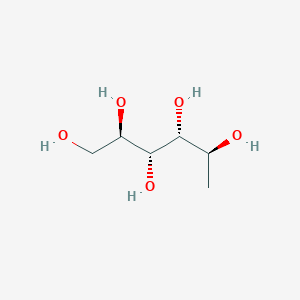
1-Deoxy-d-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deoxy-d-glucitol, also known as 1-DG, is a naturally occurring sugar alcohol that is found in many foods, including fruits and vegetables. It has been studied for its potential use in the treatment of diabetes and other metabolic disorders.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications : 1-Deoxy-D-glucitol has been used in synthetic chemistry, particularly in the synthesis of analogues for bioactive molecules. For instance, it has been used in the creation of 1-deoxymannojirimycin analogues and highly functionalized tetrahydropyrans, which are important in the development of new pharmaceuticals and compounds with potential therapeutic use (Joly et al., 2000); (Hesek et al., 2008).
Biochemical Research : It has been instrumental in biochemical research, such as in the study of enzyme inhibitors, where it was used to understand the mechanism of action of certain enzymes and their potential inhibition (Bearne & Blouin, 2000).
Cancer Research : In cancer research, derivatives of 1-Deoxy-D-glucitol have been studied for their ability to cause DNA strand breaks and oxidative modifications in cancer cells, suggesting potential applications in cancer therapy (Czubatka et al., 2015).
Material Science : It has applications in material science, such as in the surface modification of polypropylene nonwoven fabrics via the covalent immobilization of sugar-based surfactants (Xin et al., 2014).
Biosynthesis Study : Research on biosynthesis of glycosylphosphatidylinositol, a key component in cellular membranes, has used analogues of 1-Deoxy-D-glucitol (Borissow et al., 2001).
Biomedical Applications : Studies have also explored its role in biomedical applications such as the development of folate-drug conjugates for regulated biodistribution in cancer treatment (Vlahov et al., 2010).
Propiedades
Número CAS |
18545-96-5 |
|---|---|
Nombre del producto |
1-Deoxy-d-glucitol |
Fórmula molecular |
C6H14O5 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
SKCKOFZKJLZSFA-SLPGGIOYSA-N |
SMILES isomérico |
C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CC(C(C(C(CO)O)O)O)O |
SMILES canónico |
CC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



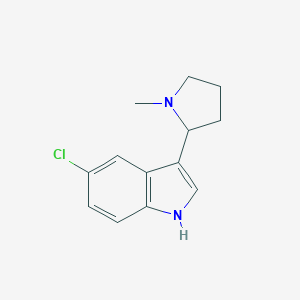
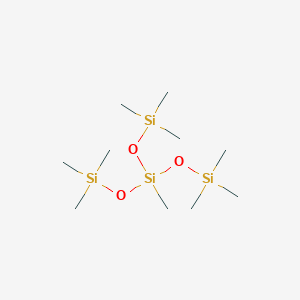
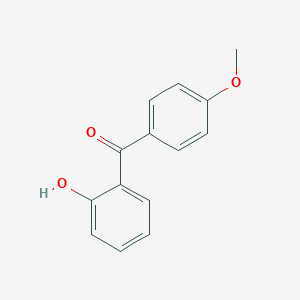
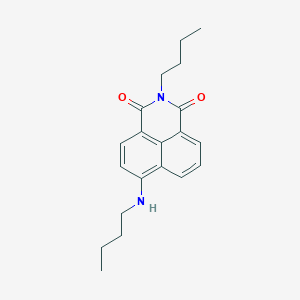
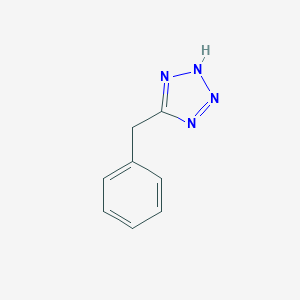
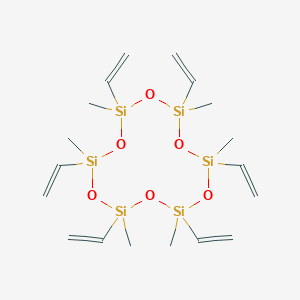
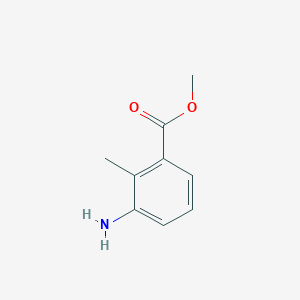
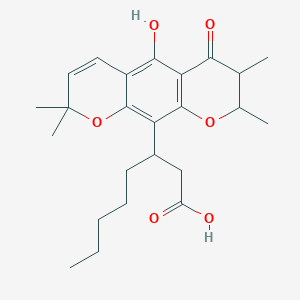
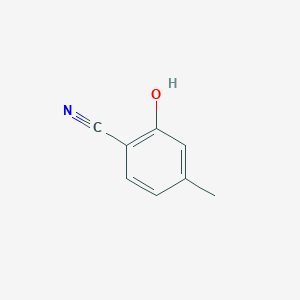
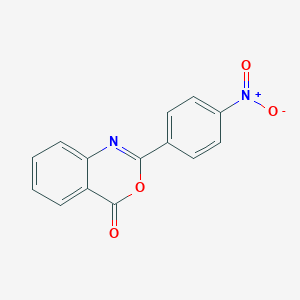
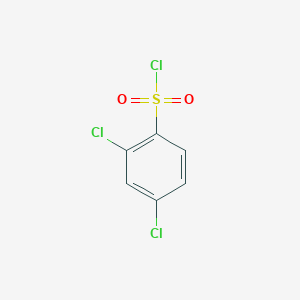
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
